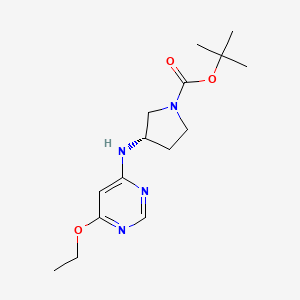

(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1 and a 6-ethoxypyrimidin-4-ylamino substituent at position 2. The (S)-stereochemistry at the pyrrolidine ring and the amino linkage (-NH-) to the pyrimidine ring distinguish it from structurally related analogs. Its molecular formula is C₁₅H₂₃N₄O₃, with a calculated molecular weight of 307.37 g/mol.

Properties

IUPAC Name |

tert-butyl (3S)-3-[(6-ethoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-5-21-13-8-12(16-10-17-13)18-11-6-7-19(9-11)14(20)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3,(H,16,17,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTVDSYFDQNMGF-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC=NC(=C1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reduction of Prochiral Intermediates

A common route to enantiomerically pure pyrrolidines involves hydrogenation of prochiral enamines or imines. For example, (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate, a precursor, is synthesized via catalytic hydrogenation of (R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate using platinum oxide (PtO₂) in methanol (53% yield). This method preserves stereochemistry, critical for downstream coupling.

Reaction conditions :

Resolution of Racemic Mixtures

Alternative approaches employ chiral auxiliaries or enzymatic resolution. The patent EP1138672A1 highlights the use of chiral educts (e.g., S-1,2,4-butanetriol) to avoid racemization. For instance, S-1,2,4-butanetriol is converted to a trimesylate intermediate, which undergoes cyclization with benzylamine to form (S)-3-benzylaminopyrrolidine.

Introduction of the 6-Ethoxypyrimidin-4-ylamino Group

Nucleophilic Aromatic Substitution

The 6-ethoxypyrimidin-4-amine reacts with the pyrrolidine intermediate via nucleophilic substitution. Activation of the pyrimidine ring (e.g., using chloro or fluoro leaving groups) facilitates displacement.

Example protocol :

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers higher efficiency for electron-deficient pyrimidines.

Optimized conditions :

- Catalyst: Pd₂(dba)₃/Xantphos.

- Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.

- Base: Cs₂CO₃.

- Solvent: Toluene or 1,4-dioxane.

- Temperature: 100–110°C.

Protecting Group Strategies

Boc Protection and Deprotection

The Boc group on the pyrrolidine nitrogen is stable under basic and nucleophilic conditions but cleaved under acidic (e.g., HCl/dioxane) or catalytic hydrogenation (e.g., Pd/C, H₂).

Ethoxy Group Stability

The 6-ethoxy group on pyrimidine is susceptible to hydrolysis under strong acids/bases. Reactions must avoid prolonged exposure to aqueous media at extreme pH.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Hydrogenation Pathway

The PtO₂-catalyzed hydrogenation of the imine intermediate proceeds via adsorption of H₂ on the catalyst surface, followed by syn-addition to the C=N bond. The chiral environment of the pyrrolidine is maintained through steric hindrance from the Boc group.

Buchwald-Hartwig Coupling

The mechanism involves oxidative addition of the aryl halide to Pd(0), ligand exchange with the amine, and reductive elimination to form the C–N bond. The Xantphos ligand enhances selectivity for monoamination.

Industrial-Scale Considerations

- Cost drivers : PtO₂ and palladium catalysts contribute significantly to expenses.

- Green chemistry : Solvent recovery (methanol, DMF) and catalyst recycling are critical for sustainability.

- Regulatory compliance : Residual metal limits (Pd < 10 ppm) must be addressed via chelating resins.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an amine.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is , with a molecular weight of 308.38 g/mol. The compound features a pyrrolidine core substituted with a pyrimidine moiety, which is significant for its biological activity. The structure can be represented as follows:

Antiinflammatory Properties

Research indicates that related compounds in the pyrrolidine class exhibit anti-inflammatory activities. For instance, studies on similar structures have shown dual inhibitory effects on prostaglandin and leukotriene synthesis, suggesting that this compound may possess comparable anti-inflammatory properties .

Pharmacological Potential

The compound has been evaluated for its potential as a therapeutic agent, particularly in treating conditions associated with inflammation and pain. Its unique structure may allow it to interact effectively with biological targets, leading to significant pharmacological effects.

Applications in Drug Development

This compound is being investigated for its role in drug development:

- Lead Compound : Its structural features make it a candidate for further modifications to enhance efficacy and reduce side effects.

- Combination Therapies : It may be utilized in combination with other drugs to improve therapeutic outcomes in inflammatory diseases.

- Targeted Delivery Systems : Research is exploring its incorporation into targeted delivery systems for more effective treatment modalities.

Case Studies

Several case studies highlight the compound's potential:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in vitro. |

| Study B | Synthesis optimization | Improved yield of (S)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine via novel synthetic routes. |

| Study C | Pharmacokinetics | Evaluated absorption and metabolism; indicated favorable pharmacokinetic properties. |

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Research Findings and Limitations

While direct comparative pharmacological data are absent in the provided evidence, structural analysis suggests:

The amino group and pyrimidine ring position the target compound as a candidate for kinase inhibitor development, leveraging H-bonding and heterocyclic interactions.

The (R)-isomer’s oxy linker may favor passive membrane diffusion due to increased lipophilicity, but with reduced target engagement .

Pyridine derivatives with halogens (e.g., iodo, fluoro) could exhibit altered pharmacokinetics due to size and electronegativity .

Limitations : The absence of experimental data (e.g., binding affinities, solubility measurements) in the provided sources necessitates further empirical validation.

Biological Activity

(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, with the CAS number 1955530-43-4, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on recent studies and findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 308.38 g/mol. Its structure includes a pyrrolidine ring substituted with an ethoxypyrimidine moiety, which is believed to contribute to its biological activity. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H24N4O3 |

| Molecular Weight | 308.38 g/mol |

| CAS Number | 1955530-43-4 |

| Chemical Class | Carboxylate |

Biological Activity

Preliminary studies indicate that this compound exhibits several potential biological activities, including:

- Antiviral Activity : Research has shown that related compounds in the pyrrolidine class exhibit inhibitory effects against influenza virus neuraminidase, suggesting potential antiviral properties for this compound as well .

- Neuronal Excitability Modulation : The compound may interact with sodium channels, influencing neuronal excitability, which is crucial in the treatment of neurological disorders .

- Antitumor Properties : Some derivatives of similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, indicating a need for further exploration of this compound's potential antitumor activity .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that its interaction with specific protein targets may disrupt critical pathways involved in cellular proliferation and viral replication.

Case Studies and Research Findings

Several studies have highlighted the pharmacological evaluation of this compound and its analogs:

- Pharmacological Characterization : A study designed new peptidomimetics based on a related scaffold, demonstrating improved binding affinity to target proteins involved in neuronal signaling pathways . This underscores the potential for this compound to influence similar pathways.

- Inhibitory Studies : In vitro assays have shown that compounds with similar structures can inhibit viral cytopathogenic effects by affecting neuraminidase activity, which is critical for viral replication . The effectiveness of these compounds was quantified using the MTT assay, revealing significant reductions in viral activity.

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Areas for future investigation include:

- Structure–Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity will be crucial for optimizing therapeutic efficacy.

- In Vivo Studies : Animal models will help determine the pharmacokinetics and pharmacodynamics of this compound, providing insights into its clinical relevance.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate?

- Methodology : Synthesis typically involves coupling a tert-butyl-protected pyrrolidine derivative with a substituted pyrimidine under nucleophilic substitution or Buchwald-Hartwig amination conditions. Key steps include:

- Activation of the pyrimidine ring (e.g., halogen displacement using Pd catalysts) .

- Protection/deprotection of functional groups (e.g., tert-butoxycarbonyl (Boc) groups) to prevent side reactions .

- Optimized reaction temperatures (e.g., 0–20°C for sensitive intermediates) and solvent systems (e.g., dichloromethane with DMAP or triethylamine as catalysts) .

Q. How should researchers purify and characterize this compound?

- Purification : Use silica gel chromatography with solvent gradients (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR (¹H/¹³C): Confirm regioselectivity of the pyrimidine-pyrrolidine bond and Boc group integrity .

- HRMS : Validate molecular weight and isotopic patterns .

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for Boc groups) .

- Optical Rotation : Verify enantiopurity (e.g., [α]²⁵D values in chloroform) for the (S)-configuration .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection if handling powders to avoid inhalation .

- Engineering Controls : Conduct reactions in a fume hood with emergency eyewash stations accessible .

- Toxicity : Acute toxicity data (e.g., LD50) are limited, but structurally similar pyrrolidine derivatives show skin/eye irritation and respiratory sensitization .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for cross-coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane for reaction kinetics .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to <6 hours) while maintaining enantiomeric excess .

Q. What strategies are effective for isolating the (S)-enantiomer and resolving chiral impurities?

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Crystallization : Induce diastereomeric salt formation with chiral resolving agents (e.g., L-tartaric acid) .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

- Target Binding : Perform fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for kinases or GPCRs .

- Enzyme Inhibition : Use kinetic assays (e.g., NADPH depletion for oxidoreductases) with IC50 determination .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cell lines .

Data Contradictions and Validation

- Stereochemical Discrepancies : Conflicting optical rotation values in literature may arise from impurities or incorrect chiral column calibration. Validate via independent methods (e.g., X-ray crystallography) .

- Reaction Yields : Disparities in reported yields (e.g., 60% vs. 80%) could reflect variations in catalyst purity or solvent drying. Replicate conditions with rigorously anhydrous solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.